2-(3-morpholino-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-morpholino-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C14H16N2O5S and its molecular weight is 324.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Morpholine derivatives have been found to inhibit tyrosine kinases such asHER-2 , EGFR , and ErbB-4 . These proteins play crucial roles in cell growth and proliferation, making them potential targets for cancer therapies.
Mode of Action
Morpholine derivatives have been reported to act as irreversible inhibitors of tyrosine kinases . This suggests that the compound may bind to these enzymes and modify them in a way that permanently deactivates their catalytic activity.
Biologische Aktivität
The compound 2-(3-morpholino-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in anti-cancer and anti-inflammatory contexts. This article reviews its biological activity, synthesizing findings from various studies and reports.
Chemical Structure and Properties
This compound features a benzo[d]isothiazole core with a morpholino substituent, which is critical for its biological activity. The structural formula can be represented as follows:
Anti-Cancer Activity
Research indicates that This compound exhibits significant cytotoxic effects against various cancer cell lines. A study highlighted its ability to inhibit the proliferation of solid tumor cells, with varying efficacy depending on the specific cancer type. The compound's mechanism appears to involve the modulation of pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial in cancer progression and inflammation .
Table 1: Cytotoxicity of this compound against Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15 | Induction of apoptosis |
HeLa (Cervical) | 20 | Inhibition of cell cycle progression |
A549 (Lung) | 25 | Modulation of cytokine release |
Anti-Inflammatory Activity
In addition to its anti-cancer properties, this compound has demonstrated anti-inflammatory effects. It has been shown to reduce the levels of inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases. The compound's ability to modulate cytokine production positions it as a candidate for further therapeutic exploration in inflammatory conditions .
Case Studies
Several studies have documented the biological activities of similar compounds within the same chemical class:
- Study on Benzoxazepine Derivatives : A study evaluated various derivatives of benzoxazepines, noting their anti-cancer and anti-inflammatory properties. It was found that modifications in the molecular structure could enhance or diminish these activities .
- Clinical Relevance : A patent described compounds that inhibit kinase receptors related to cancer signaling pathways, indicating that structural analogs could be developed based on the morpholino framework seen in our compound .
Synthesis and Structural Modifications
The synthesis of This compound typically involves multi-step organic reactions that incorporate morpholine derivatives. Modifications to the core structure can lead to variations in biological activity, emphasizing the importance of structure-activity relationships (SAR) in drug design.
Table 2: Synthetic Pathways for Related Compounds
Compound Name | Synthetic Methodology |
---|---|
N-(3-Morpholino-3-oxopropyl)phthalimide | Cyclization followed by functionalization |
Benzoxazepine Derivatives | Multi-step synthesis involving condensation |
Eigenschaften
IUPAC Name |
2-(3-morpholin-4-yl-3-oxopropyl)-1,1-dioxo-1,2-benzothiazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5S/c17-13(15-7-9-21-10-8-15)5-6-16-14(18)11-3-1-2-4-12(11)22(16,19)20/h1-4H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXSWUZSCUARRFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.